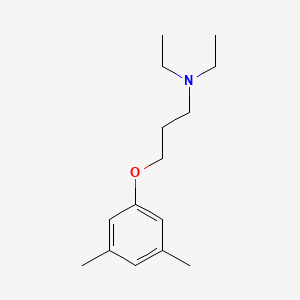
3-(3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenoxy)-N,N-diethylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a propan-1-amine chain substituted with two ethyl groups on the nitrogen atom. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine typically involves the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propan-1,2-diol. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenoxy)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)-N,N-diethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
Uniqueness
3-(3,5-Dimethylphenoxy)-N,N-diethylpropan-1-amine is unique due to its specific substitution pattern and the presence of both phenoxy and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)8-7-9-17-15-11-13(3)10-14(4)12-15/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYMNJRPFNCESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
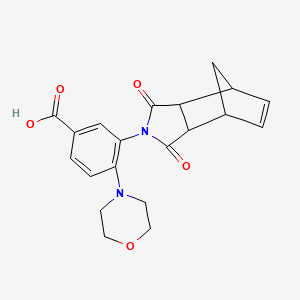
![N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene](/img/structure/B5215585.png)
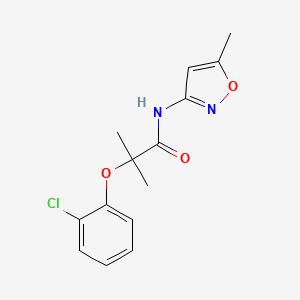
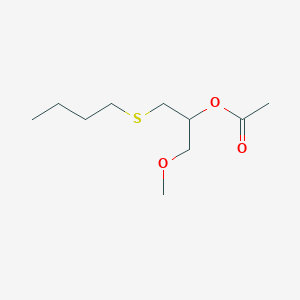
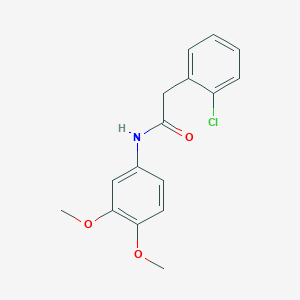
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
